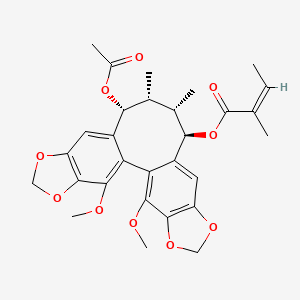

O-Acetylschisantherin L

Description

Structure

3D Structure

Properties

IUPAC Name |

[(11R,12S,13R,14R)-14-acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O10/c1-8-13(2)29(31)39-24-15(4)14(3)23(38-16(5)30)17-9-19-25(36-11-34-19)27(32-6)21(17)22-18(24)10-20-26(28(22)33-7)37-12-35-20/h8-10,14-15,23-24H,11-12H2,1-7H3/b13-8-/t14-,15+,23-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQZCBOAWFUZLZ-DZFBDCSOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H]([C@H](C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-Acetylschisantherin L: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetylschisantherin L is a dibenzocyclooctadiene lignan, a class of natural products that has garnered significant interest in the scientific community for its diverse pharmacological activities. These compounds are characteristic secondary metabolites of the Schisandraceae family of plants. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources

The primary and most well-documented natural source of this compound is the plant Schisandra sphenanthera. This woody vine is native to China and is used in traditional Chinese medicine. The fruits and stems of S. sphenanthera are rich in a variety of lignans, including this compound.

Isolation and Purification Methodology

The isolation of this compound from Schisandra sphenanthera is a multi-step process that involves extraction, partitioning, and chromatographic separation. The following is a detailed protocol synthesized from various reported methods for the isolation of dibenzocyclooctadiene lignans from this plant source.

Experimental Protocols

1. Plant Material and Extraction:

-

Plant Material: Dried and powdered fruits or stems of Schisandra sphenanthera.

-

Extraction Solvent: 95% Ethanol.

-

Protocol:

-

Macerate the powdered plant material in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24 hours.

-

Repeat the extraction process three times to ensure exhaustive extraction of the lignans.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. Solvent Partitioning:

-

Solvents: Petroleum ether (or n-hexane) and water.

-

Protocol:

-

Suspend the crude ethanol extract in water.

-

Partition the aqueous suspension with an equal volume of petroleum ether (or n-hexane) in a separatory funnel.

-

Repeat the partitioning process three to five times.

-

Combine the petroleum ether (or n-hexane) fractions, as this fraction will contain the less polar lignans, including this compound.

-

Concentrate the petroleum ether (or n-hexane) fraction under reduced pressure to yield a lignan-enriched extract.

-

3. Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate.

-

Protocol:

-

Prepare a silica gel column.

-

Adsorb the lignan-enriched extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a stepwise gradient of petroleum ether-ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Collect fractions of a consistent volume (e.g., 250 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

-

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water.

-

Protocol:

-

Dissolve the semi-purified fraction from column chromatography in the initial mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Elute with a suitable gradient program to achieve separation of this compound from other closely related lignans.

-

Monitor the elution profile with a UV detector (typically at 254 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound using analytical HPLC.

-

Confirm the structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Presentation

Table 1: Summary of Chromatographic Conditions for Lignan Separation from Schisandra sphenanthera

| Parameter | Column Chromatography | Preparative HPLC |

| Stationary Phase | Silica Gel (200-300 mesh) | C18 Reversed-Phase |

| Mobile Phase | Petroleum Ether - Ethyl Acetate (gradient) | Methanol - Water (gradient) or Acetonitrile - Water (gradient) |

| Detection | Thin Layer Chromatography (TLC) | UV (254 nm) |

Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on a closely related dibenzocyclooctadiene lignan, Schisantherin A, provides valuable insights. Schisantherin A has been shown to possess anti-inflammatory properties by down-regulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It is plausible that this compound may exert similar biological effects through the modulation of these key inflammatory pathways.

Hypothesized Anti-Inflammatory Signaling Pathway

Caption: Hypothesized mechanism of anti-inflammatory action.

Conclusion

This technical guide provides a foundational understanding of the natural sourcing and detailed isolation procedures for this compound. The methodologies outlined, from initial extraction to final purification, offer a practical framework for researchers to obtain this promising bioactive compound for further investigation. The potential modulation of key inflammatory signaling pathways, extrapolated from studies on related lignans, highlights an exciting avenue for future pharmacological research into this compound. Further studies are warranted to fully elucidate its biological activities and therapeutic potential.

O-Acetylschisantherin L: A Deep Dive into its Neuroprotective Mechanism of Action in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetylschisantherin L, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, is emerging as a compound of significant interest in the field of neuropharmacology. Mounting evidence suggests its potential as a neuroprotective agent, offering a multifaceted approach to combatting the complex pathologies underlying various neurodegenerative disorders. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in neuronal cells, summarizing key quantitative data and detailing experimental protocols to support further research and development in this promising area.

Core Mechanisms of Action

This compound exerts its neuroprotective effects primarily through a combination of anti-inflammatory and antioxidant activities. Its molecular interactions target key signaling pathways implicated in neuronal cell death and dysfunction. The primary mechanisms identified to date revolve around the modulation of microglia-mediated neuroinflammation and the enhancement of endogenous antioxidant defense systems.

Attenuation of Neuroinflammation in Microglia

Microglia, the resident immune cells of the central nervous system, play a dual role in brain health. While essential for clearing cellular debris and pathogens, their chronic activation contributes significantly to neuroinflammation and subsequent neuronal damage. This compound has been shown to potently inhibit the pro-inflammatory response of microglia.

A key experimental model to study neuroinflammation involves the stimulation of microglial cells, such as the BV2 cell line, with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS stimulation triggers a cascade of inflammatory events, including the production of nitric oxide (NO), a key inflammatory mediator.

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated BV2 Microglia

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.

-

Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and measuring the absorbance at 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration.

-

Data Analysis: The inhibitory effect of this compound on NO production is calculated, and the IC50 value (the concentration at which 50% of the maximal inhibitory effect is achieved) is determined.

While specific IC50 values for this compound are not yet widely published, similar lignans from Schisandra chinensis have demonstrated potent inhibitory effects on NO production in LPS-stimulated BV2 cells, with IC50 values often in the low micromolar range.[1]

Activation of the Nrf2 Antioxidant Response Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, is a major contributor to neuronal damage in neurodegenerative diseases. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of a battery of cytoprotective genes.

This compound is believed to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Experimental Protocol: Western Blot Analysis of Nrf2 Pathway Activation

-

Cell Culture and Treatment: Neuronal cells (e.g., SH-SY5Y or primary cortical neurons) are treated with this compound for various time points.

-

Protein Extraction:

-

Cytosolic and Nuclear Fractionation: To observe the translocation of Nrf2 to the nucleus (a key step in its activation), cytosolic and nuclear protein fractions are prepared using a commercial kit.

-

Whole-Cell Lysates: To analyze the expression of downstream target proteins like HO-1, whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.

Signaling Pathway Diagram: Nrf2 Activation by this compound

Caption: Nrf2 activation pathway by this compound.

Modulation of NF-κB and NLRP3 Inflammasome Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[2][3] In activated microglia, NF-κB activation leads to the transcription of pro-inflammatory cytokines and enzymes. The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines like IL-1β.[4][5][6]

This compound is hypothesized to inhibit the NF-κB pathway, thereby reducing the expression of NLRP3 and pro-IL-1β.[7] Furthermore, it may directly or indirectly inhibit the assembly and activation of the NLRP3 inflammasome.

Experimental Workflow: Investigating NF-κB and NLRP3 Inflammasome Inhibition

Caption: Experimental workflow for NF-κB and NLRP3 inflammasome analysis.

Protection Against Excitotoxicity and Aβ-Induced Toxicity

Glutamate-induced excitotoxicity and amyloid-beta (Aβ)-induced neurotoxicity are two major pathological mechanisms in neurodegenerative diseases. This compound has shown promise in protecting neuronal cells from these insults.

Experimental Models:

-

Glutamate-Induced Excitotoxicity in HT22 Cells: HT22 hippocampal neuronal cells are a valuable model for studying glutamate-induced oxidative stress and cell death.[8][9][10][11][12] Treatment with high concentrations of glutamate depletes intracellular glutathione, leading to ROS accumulation and apoptosis. The neuroprotective effect of this compound can be quantified by measuring cell viability (e.g., using an MTT assay) and intracellular ROS levels.

-

Aβ-Induced Toxicity in SH-SY5Y Cells: The human neuroblastoma SH-SY5Y cell line is widely used to model Aβ-induced neurotoxicity.[13][14][15][16] Treatment of these cells with Aβ oligomers or fibrils induces apoptosis and synaptic dysfunction. The protective effects of this compound can be assessed by measuring cell viability, apoptosis markers (e.g., caspase-3 activity), and synaptic protein levels.

Quantitative Data Summary

While comprehensive quantitative data specifically for this compound is still emerging, the following table summarizes the types of quantitative data that are critical for evaluating its neuroprotective efficacy, based on studies of related compounds.

| Parameter | Experimental Model | Typical Measurement | Significance |

| IC50 (NO Inhibition) | LPS-stimulated BV2 microglia | Griess Assay | Indicates the potency of anti-inflammatory activity. |

| EC50 (Neuroprotection) | Glutamate-treated HT22 cells | MTT or LDH Assay | Measures the effective concentration for protecting against excitotoxicity. |

| % Reduction in ROS | H2O2 or Glutamate-treated neuronal cells | DCFH-DA Assay | Quantifies the antioxidant capacity of the compound. |

| Fold Change in Nrf2/HO-1 | Neuronal cells | Western Blot Densitometry | Demonstrates the activation of the endogenous antioxidant response. |

| % Inhibition of Caspase-3 Activity | Aβ-treated SH-SY5Y cells | Caspase Activity Assay | Quantifies the anti-apoptotic effect of the compound. |

| % Reduction in IL-1β Secretion | LPS + ATP-stimulated microglia | ELISA | Indicates the inhibition of NLRP3 inflammasome activation. |

Conclusion and Future Directions

This compound demonstrates significant promise as a neuroprotective agent with a multi-target mechanism of action. Its ability to concurrently mitigate neuroinflammation and oxidative stress positions it as a compelling candidate for the development of novel therapeutics for neurodegenerative diseases.

Future research should focus on:

-

Establishing specific IC50 and EC50 values for this compound in various neuronal cell models.

-

Elucidating the direct molecular targets of this compound within the Nrf2, NF-κB, and NLRP3 inflammasome pathways.

-

Conducting in vivo studies to validate the neuroprotective effects observed in vitro and to assess its pharmacokinetic and pharmacodynamic properties.

-

Investigating the structure-activity relationship of Schisandra lignans to optimize their neuroprotective potency and drug-like properties.

This in-depth technical guide provides a foundational understanding of the neuroprotective mechanisms of this compound, offering a roadmap for researchers and drug development professionals to advance this promising compound towards clinical applications.

References

- 1. Inhibition of Nitric Oxide Production in BV2 Microglial Cells by Triterpenes from Tetrapanax papyriferus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB in neuronal plasticity and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Acetylation Switch of the NLRP3 Inflammasome Regulates Aging-associated Chronic Inflammation and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Acetylation Switch of the NLRP3 Inflammasome Regulates Aging-Associated Chronic Inflammation and Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of astaxanthin against glutamate-induced cytotoxicity in HT22 cells: Involvement of the Akt/GSK-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective Effects of Ethanol Extract of Polyscias fruticosa (EEPF) against Glutamate-Mediated Neuronal Toxicity in HT22 Cells [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Baicalin Attenuated Aβ1-42-Induced Apoptosis in SH-SY5Y Cells by Inhibiting the Ras-ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Cilostazol Suppresses Aβ-induced Neurotoxicity in SH-SY5Y Cells through Inhibition of Oxidative Stress and MAPK Signaling Pathway [frontiersin.org]

- 16. The Effects of Alpha-Linolenic Acid on the Secretory Activity of Astrocytes and β Amyloid-Associated Neurodegeneration in Differentiated SH-SY5Y Cells: Alpha-Linolenic Acid Protects the SH-SY5Y cells against β Amyloid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Literature Review on Schisandra Lignans: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Lignans derived from the fruits of Schisandra chinensis have garnered significant scientific attention for their diverse and potent pharmacological activities. These dibenzocyclooctadiene lignans, including schisandrin, schisandrin B, gomisin A, and others, form the core of the plant's traditional medicinal use and are now the subject of intense modern research for novel therapeutic applications. This technical guide provides a comprehensive literature review of Schisandra lignans, focusing on their chemical structures, pharmacological properties, and underlying molecular mechanisms. It is designed to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental methodologies, and visual representations of key biological pathways.

Pharmacological Activities of Schisandra Lignans

Schisandra lignans exhibit a broad spectrum of biological activities, including anticancer, neuroprotective, hepatoprotective, and anti-inflammatory effects. The following sections summarize the quantitative data associated with these activities.

Anticancer Activity

Schisandra lignans have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several key lignans are presented in Table 1.

| Lignan | Cancer Cell Line | IC50 (µM) | Reference |

| Gomisin N | HepG2 (Liver) | 25-100 | [1] |

| HCCLM3 (Liver) | 25-100 | [1] | |

| HeLa (Cervical) | - | [2] | |

| Gomisin L1 | A2780 (Ovarian) | 21.92 ± 0.73 | [3] |

| SKOV3 (Ovarian) | 55.05 ± 4.55 | [3] | |

| HL-60 (Leukemia) | 82.02 | [3] | |

| HeLa (Cervical) | 166.19 | [3] | |

| Propinquanin B | HL-60 (Leukemia) | < 10 | [4] |

| Hep-G2 (Liver) | < 10 | [4] | |

| Schisandrin B | Colon Cancer Cells | - | [5] |

| HepG-2 (Liver) | LD50: 63 | [6] | |

| Schisantherin C | A549 (Lung) | 10-70 | [7] |

Anti-inflammatory Activity

Several Schisandra lignans have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

| Lignan | Assay | Model | Effect | Concentration | Reference |

| Schisandrin A | NO Production | IL-1β-stimulated human osteoarthritis chondrocytes | Inhibition | 9-47 µM | [8] |

| Schisandrin B | Pro-inflammatory enzymes | Microglia-neuron co-cultures | Downregulation | 5, 10, or 20 µM | [8] |

| Schisandrin | NO, PGE2, COX-2, iNOS | LPS-stimulated RAW 264.7 macrophages | Inhibition | 5–100 µM | [8][9] |

| Schisantherin A | NO, iNOS, COX-2 | LPS-stimulated RAW 264.7 macrophages | Inhibition | 0.5–25 mg/L | [8] |

| Pregomisin | 3CLpro | In vitro | IC50: 3.07 ± 0.38 µM | [10] | |

| PLpro | In vitro | IC50: 5.23 ± 0.33 µM | [10] | ||

| meso‑dihydroguaiaretic acid | 3CLpro | In vitro | IC50: 4.12 ± 0.38 µM | [10] | |

| PLpro | In vitro | IC50: 4.24 ± 0.46 µM | [10] | ||

| nordihydroguaiaretic acid | 3CLpro | In vitro | IC50: 6.06 ± 0.62 µM | [10] | |

| PLpro | In vitro | IC50: 16.28 ± 0.54 µM | [10] | ||

| (-)-Gomisin N | NF-κB activity | LPS-stimulated THP1-Blue™ NF-κB cells | Significant inhibition (p < 0.0001) | 10 µM | [11] |

| (+)-γ-schisandrin | NF-κB activity | LPS-stimulated THP1-Blue™ NF-κB cells | Significant inhibition (p < 0.0001) | 10 µM | [11] |

Neuroprotective and Hepatoprotective Activities

While extensive quantitative data with EC50 values for neuroprotective and hepatoprotective effects are not as readily available in tabular format within the reviewed literature, numerous studies demonstrate these protective activities. For instance, Schisandra lignans have been shown to protect neuronal cells like PC12 and SH-SY5Y from various toxins.[12][13] Similarly, lignans such as gomisin A have shown significant hepatoprotective effects in animal models of liver injury induced by toxins like acetaminophen and carbon tetrachloride.[14][15]

Pharmacokinetics of Schisandra Lignans

The therapeutic potential of Schisandra lignans is influenced by their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion.

Pharmacokinetic Parameters of Schisandrin in Rats

| Administration | Dose | Tmax (min) | Cmax (µg/mL) | AUC (min*ng/mL) | Oral Bioavailability (%) | Reference |

| Intravenous | 10 mg/kg | - | - | 43.11 | - | [16][17] |

| Oral (pure) | 10 mg/kg | 22-200 | - | 6.71 ± 4.51 | 15.56 ± 10.47 | [16][17] |

| Oral (extract) | 3 g/kg | 22-200 | 0.08 ± 0.07 | 17.58 ± 12.31 | - | [16][17] |

| Oral (extract) | 10 g/kg | 22-200 | 0.15 ± 0.09 | 28.03 ± 14.29 | - | [16][17] |

Pharmacokinetic Parameters of Schisandrin B in Rats

| Sex | Oral Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Absolute Oral Bioavailability (%) | Reference |

| Male | 10, 20, 40 mg/kg | - | - | - | 19.3 | [5][18] |

| Female | 10, 20, 40 mg/kg | - | - | - | 55.0 | [5][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of Schisandra lignans.

MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[4][7][16][17][19]

Materials:

-

96-well microplate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the Schisandra lignan of interest for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of the drug concentration.

HPLC for Quantification of Schisandra Lignans

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For Schisandra lignans, a reversed-phase HPLC method with UV detection is commonly employed.[3][20][21]

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm)

-

Mobile phase: Acetonitrile and water (gradient elution is often used)

-

Standards of the lignans to be quantified

-

Methanol for sample and standard preparation

Protocol:

-

Standard Preparation: Prepare a mixed standard stock solution of the target lignans in methanol. Create a series of working standard solutions by diluting the stock solution.

-

Sample Preparation: Pulverize the dried Schisandra fruit. Extract a known weight of the powder with methanol using ultrasonication. Centrifuge the extract and filter the supernatant before injection.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to create a calibration curve. Inject the sample solutions to determine the concentration of each lignan based on the calibration curve.

Western Blot for Analysis of Signaling Pathway Proteins (e.g., NF-κB)

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[15][22][23][24][25]

Materials:

-

SDS-PAGE gel and electrophoresis apparatus

-

Transfer apparatus and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-NF-κB p65)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein per lane and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Schisandra lignans exert their pharmacological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.

Signaling Pathways

Caption: Schisandrin B inhibits the NF-κB signaling pathway.

Caption: Gomisin A induces apoptosis via the mitochondrial pathway.

Experimental Workflows

Caption: General workflow for extraction and purification of Schisandra lignans.

Conclusion and Future Directions

Schisandra lignans represent a promising class of natural compounds with a wide array of therapeutic applications. Their anticancer, anti-inflammatory, neuroprotective, and hepatoprotective properties are well-documented in preclinical studies. This technical guide has summarized the key quantitative data, provided detailed experimental protocols for their study, and visualized some of the core signaling pathways involved in their mechanisms of action.

While significant progress has been made, further research is warranted. Well-designed, large-scale clinical trials are crucial to validate the efficacy and safety of Schisandra lignans in human populations for various diseases, particularly liver disorders and neurodegenerative conditions.[7][26] Continued investigation into their complex mechanisms of action, including the identification of novel molecular targets and the elucidation of synergistic effects between different lignans, will be vital for the development of new and effective therapies. Furthermore, optimizing extraction and purification techniques to improve yield and purity will be essential for the large-scale production of these valuable compounds for both research and clinical use.

References

- 1. researchgate.net [researchgate.net]

- 2. HPLC-MS/MS-Mediated Analysis of the Pharmacokinetics, Bioavailability, and Tissue Distribution of Schisandrol B in Rats - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. Lignans from Schisandra chinensis (Turcz.) Baill ameliorates cognitive impairment in Alzheimer's disease and alleviates ferroptosis by activating the Nrf2/FPN1 signaling pathway and regulating iron levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Establishment of a pharmacokinetics and pharmacodynamics model of Schisandra lignans against hippocampal neurotransmitters in AD rats based on microdi-alysis liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Protective effect of Schisandra chinensis lignans on hypoxia-induced PC12 cells and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Lignans from the Fruits of Schisandra bicolor var. tuberculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preventive effect of gomisin A, a lignan component of shizandra fruits, on acetaminophen-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The molecular mechanisms of the hepatoprotective effect of gomisin A against oxidative stress and inflammatory response in rats with carbon tetrachloride-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Schisandra chinensis lignans improve insulin resistance by targeting TLR4 and activating IRS-1/PI3K/AKT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Improvement of liver function in humans using a mixture of schisandra fruit extract and sesamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The effects of lignan-riched extract of Shisandra chinensis on amyloid-β-induced cognitive impairment and neurotoxicity in the cortex and hippocampus of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Schisandra chinensis Prevents Alcohol-Induced Fatty Liver Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lignans from Schisandra chinensis ameliorate cognition deficits and attenuate brain oxidative damage induced by D-galactose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. scientificarchives.com [scientificarchives.com]

An In-depth Technical Guide to the Discovery and Biosynthetic Pathway of O-Acetylschisantherin L

Discovery and Isolation of Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene lignans are a prominent class of bioactive secondary metabolites found in plants of the Schisandra genus. The discovery of these compounds is intrinsically linked to the long-standing use of Schisandra berries in traditional medicine. Modern phytochemical investigations have led to the isolation and characterization of numerous lignans, including various schisantherins.

The general workflow for the discovery and isolation of these compounds involves solvent extraction of plant material (typically the fruits or stems), followed by chromatographic separation.

Experimental Protocol: Extraction and Isolation of Dibenzocyclooctadiene Lignans

-

Plant Material Preparation: Dried and powdered fruits of Schisandra sp. are used as the starting material.

-

Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or with gentle heating. This process is often repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning. This typically involves partitioning between an aqueous phase and immiscible organic solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions enriched in lignans (often the ethyl acetate fraction) are further purified using a combination of chromatographic techniques. These can include:

-

Silica Gel Column Chromatography: Used for initial separation based on polarity.

-

Sephadex LH-20 Column Chromatography: Effective for separating compounds based on size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Used for the final purification of individual compounds to a high degree of purity.

-

-

Crystallization: Purified compounds may be crystallized from a suitable solvent system to obtain pure crystals for structural analysis.

Structural Elucidation

The structure of a novel lignan like O-Acetylschisantherin L would be determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon-hydrogen framework and the connectivity of atoms within the molecule. The presence of an acetyl group in this compound would be indicated by a characteristic singlet peak around δ 2.0-2.2 ppm in the ¹H NMR spectrum and signals for a methyl carbon and a carbonyl carbon in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as hydroxyl, carbonyl, and aromatic rings.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals information about the chromophoric system of the molecule.

Biosynthetic Pathway of Dibenzocyclooctadiene Lignans

The biosynthesis of dibenzocyclooctadiene lignans is a complex process that begins with the phenylpropanoid pathway. The general pathway is outlined below.

The biosynthesis of dibenzocyclooctadiene lignans begins with the amino acid phenylalanine.[1][2][3][4] Through the phenylpropanoid pathway, phenylalanine is converted to cinnamic acid and then to p-coumaric acid.[1] A series of enzymatic reactions involving hydroxylases, ligases, and reductases convert p-coumaric acid into coniferyl alcohol, a key monolignol precursor.[1][5]

Two molecules of coniferyl alcohol undergo oxidative coupling, a reaction mediated by dirigent proteins (DIR) and laccases, to form pinoresinol.[3][5] Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to lariciresinol and then to secoisolariciresinol.[1][3] Secoisolariciresinol is subsequently dehydrogenated by secoisolariciresinol dehydrogenase (SDH) to yield matairesinol.[1][3] The dibenzocyclooctadiene scaffold is believed to be formed from these precursors through further oxidative cyclization and modification reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs).[2][4] These modifications, including hydroxylation, methylation, and the formation of methylenedioxy bridges, lead to the vast diversity of dibenzocyclooctadiene lignans found in Schisandra species.

The final step in the formation of this compound would involve the O-acetylation of a hydroxyl group on the Schisantherin L scaffold, a reaction catalyzed by an acetyltransferase.

Quantitative Data

While specific quantitative data for this compound is not available, the following tables provide examples of the types of quantitative analyses performed for other well-known Schisandra lignans. This data is crucial for quality control of herbal medicines and for understanding the distribution of these compounds in the plant.

Table 1: Content of Major Lignans in Schisandra chinensis Fruits from Different Locations

| Lignan | Location A (mg/g) | Location B (mg/g) | Location C (mg/g) |

| Schisandrin | 2.54 | 3.12 | 2.89 |

| Schisantherin A | 0.87 | 1.05 | 0.95 |

| Deoxyschizandrin | 1.23 | 1.56 | 1.41 |

| γ-Schizandrin | 1.89 | 2.21 | 2.05 |

Data is hypothetical and for illustrative purposes.

Table 2: Lignan Content in Different Tissues of Schisandra sphenanthera

| Lignan | Fruit (mg/100g DW) | Leaf (mg/100g DW) | Stem (mg/100g DW) |

| Schisantherin A | 73.16 | 61.65 | 45.23 |

| Schisantherin B | 390.16 | 361.24 | 289.54 |

| Gomisin G | 25.43 | 18.98 | 15.67 |

Data adapted from related research for illustrative purposes.[6]

Experimental Protocols

Protocol 1: Quantitative Analysis of Lignans by HPLC

-

Standard Preparation: Prepare stock solutions of reference standards (e.g., Schisandrin, Schisantherin A) in methanol at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution.

-

Sample Preparation: Accurately weigh 1.0 g of powdered Schisandra fruit, add 25 mL of methanol, and perform ultrasonic extraction for 30 minutes. Cool and filter the extract. The filtrate is the sample solution.

-

HPLC Conditions:

-

Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Calculate the content of each lignan in the sample using the regression equation.

Protocol 2: General Procedure for Acetylation of a Hydroxylated Lignan

-

Reaction Setup: Dissolve the purified lignan (e.g., Schisantherin L, if it has a hydroxyl group) in a suitable solvent such as pyridine or dichloromethane in a round-bottom flask.

-

Reagent Addition: Add acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain the O-acetylated derivative.

Visualization of Experimental Workflow

References

- 1. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Candidate genes involved in the biosynthesis of lignan in <i>Schisandra chinensis</i> fruit based on transcriptome and metabolomes analysis [cjnmcpu.com]

- 4. researchgate.net [researchgate.net]

- 5. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Assessment of Lignan Profiling and Biological Activities of Schisandra henryi Leaf and In Vitro PlantForm Bioreactor-Grown Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]

O-Acetylschisantherin L: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of O-Acetylschisantherin L, a bioactive lignan found in the fruits of Schisandra species. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with this compound. It includes a detailed summary of its solubility in dimethyl sulfoxide (DMSO) and other common organic solvents, experimental protocols for solubility determination, and an examination of its interaction with key signaling pathways.

Core Focus: Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its biological activity, formulation development, and analytical characterization. This compound, as a member of the dibenzocyclooctadiene lignan family, is characterized by a largely nonpolar structure, which dictates its solubility in various solvents.

Quantitative Solubility Data

| Solvent | Compound | Solubility (approx.) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | Schisandrin A | ~20 mg/mL | Not Specified |

| Ethanol | Schisandrin A | ~20 mg/mL | Not Specified |

| Dimethylformamide (DMF) | Schisandrin A | ~25 mg/mL | Not Specified |

Note: The data presented is for Schisandrin A and should be considered as an estimate for this compound. Empirical determination of this compound solubility is highly recommended.

Qualitative Solubility Information

Based on the general properties of Schisantherin derivatives and related lignans, a qualitative solubility profile for this compound can be inferred.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Soluble[1] |

| Ethanol | Soluble[1] |

| Chloroform | Highly Soluble[1] |

| Benzene | Highly Soluble[1] |

| Acetone | Highly Soluble[1] |

| Petroleum Ether | Insoluble[1] |

| Water | Insoluble[1] |

Experimental Protocols

Accurate determination of solubility is fundamental for preclinical and formulation studies. The following is a detailed methodology for determining the solubility of this compound, based on established methods for lignan analysis.

Solubility Determination via High-Performance Liquid Chromatography (HPLC)

This protocol outlines the shake-flask method followed by quantification using HPLC, a robust and widely used technique for solubility assessment.

1. Materials and Reagents:

-

This compound (high purity standard)

-

Selected organic solvents (DMSO, ethanol, methanol, etc., HPLC grade)

-

Deionized water

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

HPLC system with UV detector

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase (e.g., acetonitrile and water gradient)

-

Syringe filters (0.22 µm)

2. Experimental Workflow:

3. Detailed Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Ensure that there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker.

-

Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Filter the diluted sample through a 0.22 µm syringe filter.

-

Inject the filtered sample into the HPLC system.

-

Develop a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Determine the concentration of this compound in the diluted supernatant by comparing its peak area to the calibration curve.

-

Calculate the solubility by multiplying the concentration by the dilution factor.

-

Signaling Pathway Interactions

Recent research has highlighted the anti-inflammatory properties of Schisantherin derivatives. These effects are, in part, mediated through the modulation of key inflammatory signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

Schisantherin A has been shown to exert its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3][4] Given the structural similarity, it is plausible that this compound shares this mechanism of action.

This guide provides a foundational understanding of the solubility and potential biological activities of this compound. The provided data and protocols are intended to facilitate further research and development of this promising natural compound. It is imperative that researchers conduct their own empirical studies to verify and expand upon the information presented herein.

References

- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Dibenzocyclooctadiene Lignans in Plant Parts and Fermented Beverages of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

Preliminary Cytotoxicity Screening of Schisantherin A: An In-depth Technical Guide

Introduction

Schisantherin A is a dibenzocyclooctadiene lignan that has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Recent studies have increasingly focused on its potential as an anticancer agent, demonstrating its ability to inhibit the proliferation of various cancer cell lines.[3][4] This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Schisantherin A, including quantitative data on its cytotoxic activity, detailed experimental protocols for key assays, and a visualization of the implicated signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of Schisantherin A have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, are summarized in the tables below.

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 6.65 |

| Hep3B | Hepatocellular Carcinoma | 10.50 |

| Huh7 | Hepatocellular Carcinoma | 10.72 |

Table 2: Growth Inhibitory (GI50) Values of Schisantherin A in Various Human Cancer Cell Lines [7]

| Cell Line | Cancer Type | GI50 (µM) |

| A549 | Lung Carcinoma | 74.9 |

Experimental Protocols

This section details the standard methodologies employed for the in vitro assessment of Schisantherin A's cytotoxic effects.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with various concentrations of Schisantherin A and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the cell viability against the log of the drug concentration.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

Protocol:

-

Cell Treatment: Treat cells with Schisantherin A at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15]

Protocol:

-

Cell Treatment: Treat cells with Schisantherin A for the desired duration.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then stain them with a solution containing Propidium Iodide (PI) and RNase A. The RNase A is crucial to ensure that only DNA is stained by PI.[16]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Signaling Pathways and Mechanisms of Action

Schisantherin A has been shown to induce cytotoxicity in cancer cells through the induction of apoptosis and cell cycle arrest.[3][4] The underlying molecular mechanisms involve the modulation of key signaling pathways.

Apoptosis Induction

Schisantherin A can trigger apoptosis through both intrinsic and extrinsic pathways. One identified mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway. This can lead to the modulation of Bcl-2 family proteins, mitochondrial dysfunction, and the activation of caspases, ultimately resulting in programmed cell death.[17]

Caption: Schisantherin A-induced apoptosis signaling pathway.

Cell Cycle Arrest

Studies on related lignans, such as Schisandrin B, have shown the ability to induce cell cycle arrest at the G0/G1 phase.[18] This is often associated with the downregulation of key cell cycle regulatory proteins like Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4).[18] While the precise mechanism for Schisantherin A is still under investigation, it is plausible that it follows a similar pattern of disrupting the cell cycle machinery.

Caption: Proposed mechanism of Schisantherin A-induced cell cycle arrest.

Experimental Workflow

The preliminary screening of a compound like Schisantherin A for cytotoxic activity typically follows a structured workflow.

Caption: General experimental workflow for cytotoxicity screening.

Conclusion

Schisantherin A demonstrates significant cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further investigation of Schisantherin A and related lignans as potential anticancer therapeutic agents. Future studies should focus on elucidating the detailed molecular targets and signaling pathways, as well as evaluating its efficacy and safety in preclinical in vivo models.

References

- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress on the Pharmacological Action of Schisantherin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]

- 4. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic Activity of Schisantherin A Against Liver Cancer Cells: In Vitro and In Silico Insights [nckh.donga.edu.vn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. vet.cornell.edu [vet.cornell.edu]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 17. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Schisandrin B Induces Apoptosis and Cell Cycle Arrest of Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of O-Acetylschisantherin L: An In-depth Technical Guide

Disclaimer: Direct experimental research on the specific therapeutic targets of O-Acetylschisantherin L is limited in publicly available scientific literature. This guide provides an in-depth analysis of its potential therapeutic targets by examining the well-documented biological activities of structurally related dibenzocyclooctadiene lignans isolated from Schisandra chinensis, such as Schisantherin A. Given their shared core structure, it is plausible that this compound exhibits similar pharmacological activities and mechanisms of action.

Introduction to this compound and Schisandra Lignans

This compound is a dibenzocyclooctadiene lignan, a class of bioactive compounds found in the medicinal plant Schisandra chinensis.[1][2] This plant and its constituent lignans have a long history of use in traditional medicine and have been the subject of extensive modern scientific investigation.[3] While this compound itself is not extensively studied, its chemical relatives, particularly Schisantherin A, have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antioxidant, hepatoprotective, neuroprotective, and anticancer activities.[2][4][5] This guide will extrapolate from the known mechanisms of these related compounds to propose potential therapeutic avenues for this compound.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of related Schisandra lignans, this compound could be a valuable molecule for drug development in several key therapeutic areas.

Oncology

Potential Targets: Glucose metabolism pathways, Pro-apoptotic signaling, Cell cycle regulators.

Schisantherin A has been shown to inhibit the proliferation and migration of hepatocellular carcinoma cells.[5] The proposed mechanism involves the regulation of glucose metabolism.[5] Specifically, it downregulates the production of D-glucose, lactate, and several amino acids, with metabolic pathway analysis indicating enrichment in fructose and pentose phosphate metabolism and glycolysis/gluconeogenesis.[5] Furthermore, Schisantherin A has been observed to inhibit proliferation and migration in gastric cancer through the activation of the JNK signaling pathway and the production of reactive oxygen species (ROS).[5]

Table 1: Effect of Schisantherin A on Hepatocellular Carcinoma Cell Lines

| Cell Line | Effect | Key Findings |

| Hep3B | Inhibition of proliferation and migration | 77 genes upregulated, 136 genes downregulated post-treatment.[5] |

| HCCLM3 | Inhibition of proliferation and migration | Concentration-dependent inhibition.[5] |

Inflammatory Disorders

Potential Targets: NF-κB pathway, MAPK pathway, Inflammatory cytokines.

The anti-inflammatory effects of Schisandra lignans are well-documented.[2][4] Schisantherin A may exert its anti-inflammatory effects through the inhibition of key signaling pathways such as the MAPK and NF-κB pathways.[4] These pathways are central regulators of the inflammatory response, controlling the production of pro-inflammatory cytokines and mediators.

Neurodegenerative Diseases

Potential Targets: Oxidative stress pathways, Apoptotic pathways (Bcl-2/Bax), Cholinesterase.

Several Schisandra lignans exhibit neuroprotective properties.[2] The mechanisms are often attributed to their potent antioxidant and anti-inflammatory activities, which are crucial in combating the pathologies of neurodegenerative diseases.[4][6] For instance, related natural compounds have shown protective effects against L-glutamate-induced cell death through modulation of the Bcl-2/Bax signaling pathway.[7] Furthermore, the inhibition of acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine, is a therapeutic strategy in Alzheimer's disease, and some cholinesterase inhibitors have demonstrated neuroprotective effects beyond their enzymatic inhibition.[8][9]

Liver Diseases

Potential Targets: Cytochrome P450 enzymes, Antioxidant response elements.

Hepatoprotective effects are a hallmark of Schisandra lignans.[2][4] Compounds like schisandrin, schisandrin B, and schisantherin A have shown protective effects against acetaminophen-induced liver injury.[2] This protection is partly associated with the inhibition of cytochrome-mediated bioactivation of the toxin.[2] The antioxidant properties of these lignans also play a crucial role in mitigating liver damage.[4]

Signaling Pathways and Proposed Mechanisms of Action

The therapeutic effects of Schisandra lignans are mediated through complex and interconnected signaling pathways. Below are visual representations of potential pathways that this compound may modulate.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential modulation of the PI3K/AKT signaling pathway by this compound.

Methodologies for Key Experiments

To elucidate the specific therapeutic targets of this compound, a series of in vitro and in vivo experiments would be necessary. The following protocols are based on studies of related compounds.

Cell Viability and Proliferation Assay

-

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

-

Method:

-

Culture human cancer cell lines (e.g., Hep3B, HCCLM3) in appropriate media.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or WST-1 assay.

-

Measure absorbance at the appropriate wavelength to quantify cell viability.

-

Calculate the IC50 value.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins (e.g., IKK, IκBα, NF-κB, PI3K, AKT).

-

Method:

-

Treat cells with this compound for a specified time.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the target proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Method:

-

Implant human cancer cells subcutaneously into immunodeficient mice.

-

Once tumors reach a palpable size, randomize mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) or vehicle control daily.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

-

Conclusion and Future Directions

While direct evidence is currently lacking, the structural similarity of this compound to other well-characterized lignans from Schisandra chinensis provides a strong rationale for investigating its potential as a therapeutic agent. The proposed targets and pathways—spanning oncology, inflammation, and neurodegeneration—offer a roadmap for future research. Elucidating the precise molecular interactions and signaling cascades modulated by this compound will be critical for its development as a novel therapeutic. Future studies should focus on direct in vitro and in vivo characterization of this compound to validate these hypothesized targets and uncover its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective and Neurotrophic Effects of Astaxanthin on the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Neuroprotective Effects of Astaxanthin: Therapeutic Targets and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Central and peripheral anti-inflammatory effects of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis and purification protocol for O-Acetylschisantherin L

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetylschisantherin L is a dibenzocyclooctadiene lignan, a class of natural products isolated from plants of the Schisandra genus. Lignans from Schisandra are known for a wide array of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and neuroprotective effects[1][2][3]. This document provides a detailed protocol for the semi-synthesis and purification of this compound, leveraging established methods for the isolation and chemical modification of structurally related natural products. The information herein is intended to guide researchers in obtaining this compound for further investigation into its biological activities and potential therapeutic applications. While specific biological data for this compound is limited, the known activities of its parent compounds suggest it may be a valuable subject for further study.

Semi-Synthesis of this compound

A direct total synthesis of this compound is a complex undertaking due to its intricate stereochemistry. A more feasible approach is a semi-synthesis starting from a readily available, structurally similar precursor isolated from Schisandra species. Schisantherin D is an ideal candidate for this purpose. The proposed synthesis involves a single acetylation step.

Proposed Precursor: Schisantherin D

Schisantherin D is a dibenzocyclooctadiene lignan that can be isolated from the fruit of Schisandra sphenanthera. It possesses a free hydroxyl group that can be acetylated to yield this compound. Schisantherin D itself has been reported to have anti-HIV and hepatoprotective activities[4][5].

Reaction Scheme:

Figure 1: Proposed semi-synthesis of this compound from Schisantherin D.

Experimental Protocol: Acetylation of Schisantherin D

-

Dissolution: Dissolve Schisantherin D (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Add acetic anhydride (1.5 equivalents) dropwise to the solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (2:1, v/v).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly add distilled water to quench the excess acetic anhydride.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Quantitative Data (Estimated)

| Parameter | Value | Reference |

| Starting Material | Schisantherin D | [4][5] |

| Reagents | Acetic Anhydride, Pyridine | Standard chemical synthesis protocols |

| Expected Yield | >90% | Based on standard acetylation of hydroxyl groups on complex molecules. |

| Purity (crude) | >80% | Estimated |

Purification Protocol for this compound

The purification of this compound from the crude reaction mixture or directly from a natural source extract can be achieved through a combination of chromatographic techniques. The following protocol is based on established methods for the purification of dibenzocyclooctadiene lignans from Schisandra species[6][7].

Experimental Workflow:

References

- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress on the Pharmacological Action of Schisantherin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Schisantherin D from Schisandra chinensis (Turcz.) Baill. exhibits anti-liver fibrosis capacity via modulating ETBR involved signaling, an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Establishment of a pharmacokinetics and pharmacodynamics model of Schisandra lignans against hippocampal neurotransmitters in AD rats based on microdi-alysis liquid chromatography-mass spectrometry [frontiersin.org]

Application Note: Quantitative Analysis of O-Acetylschisantherin L by HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetylschisantherin L is a dibenzocyclooctadiene lignan found in the fruit of Schisandra chinensis, a plant widely used in traditional medicine. Lignans from Schisandra chinensis are known for a variety of bioactive properties, including hepatoprotective, anti-inflammatory, and neuroprotective effects. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its therapeutic potential. This application note provides a detailed protocol for the quantitative analysis of this compound in plasma using a sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.

Experimental Protocols

This section details the complete workflow for the quantitative determination of this compound.

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

-

Thaw frozen plasma samples to room temperature.

-

Vortex the plasma sample to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 300 µL of ice-cold methanol containing the internal standard (IS), such as Diazepam (100 ng/mL), to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an HPLC vial with an insert for analysis.

HPLC-MS Analysis

The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer.

HPLC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | This compound: m/z 473.2 → 413.2 (Quantifier), m/z 473.2 → 381.2 (Qualifier); Internal Standard (Diazepam): m/z 285.1 → 193.1 |

Method Validation Data

The developed HPLC-MS method was validated for linearity, sensitivity, precision, accuracy, and recovery. All validation parameters met the acceptance criteria.

Table 1: Linearity and Sensitivity

| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |

| This compound | 1 - 1000 | > 0.995 | 1 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 5 | 6.8 | 8.2 | 103.5 |

| Medium | 50 | 5.1 | 6.5 | 98.7 |

| High | 500 | 4.5 | 5.9 | 101.2 |

Table 3: Recovery

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 5 | 88.9 |

| Medium | 50 | 91.2 |

| High | 500 | 93.5 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of this compound.

Conclusion

The described HPLC-MS method provides a robust, sensitive, and specific protocol for the quantitative analysis of this compound in plasma. The method has been successfully validated and is suitable for use in pharmacokinetic studies and other applications requiring accurate determination of this compound.